molecular formula C13H12N2O2 B12864719 N-(7-formyl-4-methylquinolin-2-yl)acetamide

N-(7-formyl-4-methylquinolin-2-yl)acetamide

Cat. No.: B12864719
M. Wt: 228.25 g/mol
InChI Key: CXGBFXRESJAPFW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-formyl-4-methylquinolin-2-yl)acetamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Substitution Reactions: The introduction of the formyl and methyl groups can be achieved through electrophilic aromatic substitution reactions. For example, the formyl group can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the quinoline derivative with DMF and POCl3.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(7-formyl-4-methylquinolin-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(7-formyl-4-methylquinolin-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(7-formyl-4-methylquinolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The quinoline ring can interact with various biological targets, including enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(7-formylquinolin-2-yl)acetamide
  • N-(4-methylquinolin-2-yl)acetamide
  • N-(7-formyl-4-methylquinolin-2-yl)benzamide

Comparison

N-(7-formyl-4-methylquinolin-2-yl)acetamide is unique due to the presence of both formyl and methyl groups on the quinoline ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

N-(7-formyl-4-methylquinolin-2-yl)acetamide

InChI

InChI=1S/C13H12N2O2/c1-8-5-13(14-9(2)17)15-12-6-10(7-16)3-4-11(8)12/h3-7H,1-2H3,(H,14,15,17)

InChI Key

CXGBFXRESJAPFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)C=O)NC(=O)C

Origin of Product

United States

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